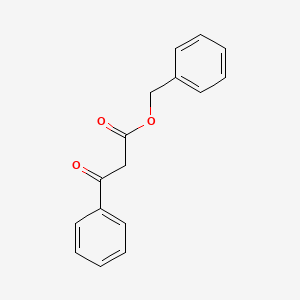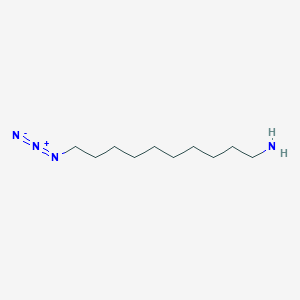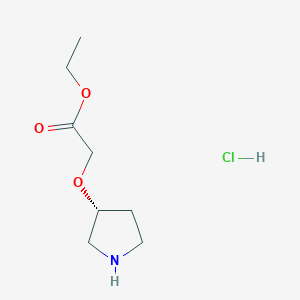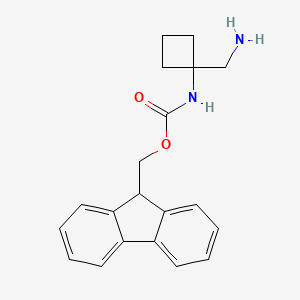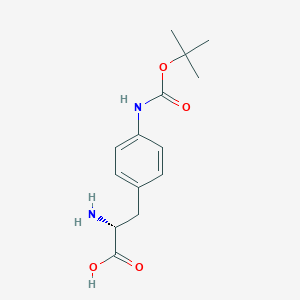
(R)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-2-Amino-3-phenylpropanoic acid and tert-butyl dicarbonate.
Protection of Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, ®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions and protein engineering. Its structure allows it to mimic natural amino acids, making it useful in the design of peptide-based inhibitors.
Medicine
In pharmaceutical research, this compound is explored for its potential as a precursor to drug molecules. Its ability to be modified at multiple sites makes it a versatile intermediate in drug design.
Industry
In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
作用机制
The mechanism by which ®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it can interact with enzymes or receptors, mimicking natural substrates or inhibitors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
®-2-Amino-3-(4-aminophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-Amino-3-(4-((benzyloxycarbonyl)amino)phenyl)propanoic acid: Features a different protecting group, affecting its reactivity and stability.
Uniqueness
®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is unique due to its combination of a chiral center and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications. Its specific stereochemistry and protecting group also influence its interactions in biological systems, offering distinct advantages over similar compounds.
属性
IUPAC Name |
(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNAMRCSPROFV-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
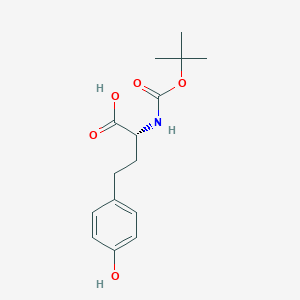
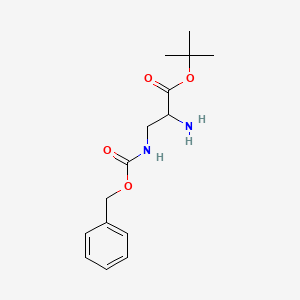
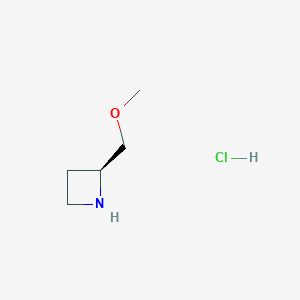
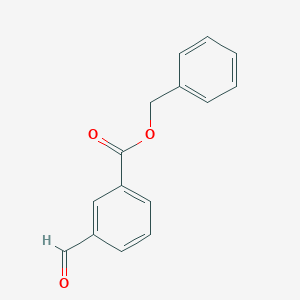
![(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate](/img/structure/B8179867.png)
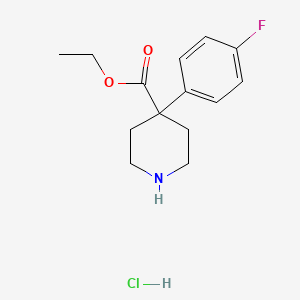
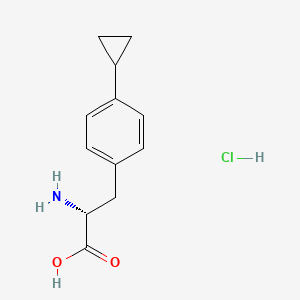
![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)
![Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-](/img/structure/B8179890.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)
